molecular formula C22H34ClN9O4 B6295939 H-Arg-Arg-AMC Hydrochloride CAS No. 2237216-23-6

H-Arg-Arg-AMC Hydrochloride

Cat. No.: B6295939
CAS No.: 2237216-23-6
M. Wt: 524.0 g/mol
InChI Key: XNPOAYPKJIILEC-MOGJOVFKSA-N
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Description

H-Arg-Arg-AMC Hydrochloride: is a synthetic peptide substrate used primarily in biochemical research. It is known for its role in measuring the proteolytic activity of enzymes such as cathepsins and trypsin in biological samples. The compound’s full chemical name is L-Arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide hydrochloride . It is often used in fluorescence-based assays due to its ability to release a fluorescent product upon enzymatic cleavage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Arg-AMC Hydrochloride involves the coupling of L-arginine derivatives with 7-amino-4-methylcoumarin (AMC). The process typically includes the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the L-arginine molecules.

    Coupling Reaction: The protected L-arginine derivatives are coupled with AMC using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: H-Arg-Arg-AMC Hydrochloride primarily undergoes enzymatic cleavage reactions. The compound is a substrate for proteolytic enzymes, which cleave the peptide bond between the arginine residues and the AMC moiety.

Common Reagents and Conditions:

    Enzymes: Cathepsins, trypsin, and other proteases.

    Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).

    Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.

Major Products: The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be easily detected using a fluorometer .

Scientific Research Applications

H-Arg-Arg-AMC Hydrochloride has a wide range of applications in scientific research:

    Biochemistry: Used to study the activity of proteolytic enzymes, particularly cathepsins and trypsin.

    Cancer Research: Employed in assays to measure the activity of cathepsins, which are involved in cancer cell invasion and metastasis.

    Drug Development: Utilized in high-throughput screening assays to identify inhibitors of proteolytic enzymes.

    Neuroscience: Used to study the role of proteases in neurodegenerative diseases.

Mechanism of Action

H-Arg-Arg-AMC Hydrochloride acts as a substrate for proteolytic enzymes. Upon cleavage by these enzymes, the AMC moiety is released, producing a fluorescent signal. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets of this compound include cathepsins and trypsin, which are involved in various physiological and pathological processes .

Comparison with Similar Compounds

    Z-Arg-Arg-AMC Hydrochloride: Another peptide substrate used for similar enzymatic assays.

    Ac-Arg-Ala-Arg-AMC: A substrate used for measuring the activity of different proteases.

    Boc-Gln-Ala-Arg-AMC Hydrochloride: Used in assays to study protease activity in various biological samples.

Uniqueness: H-Arg-Arg-AMC Hydrochloride is unique due to its high specificity for cathepsins and trypsin, making it a valuable tool in studying these enzymes’ roles in disease processes. Its ability to produce a strong fluorescent signal upon cleavage also makes it highly sensitive and suitable for various research applications .

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N9O4.ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);1H/t15-,16-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPOAYPKJIILEC-MOGJOVFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClN9O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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